(1R,4R)-SERTRALINE HCL

Description

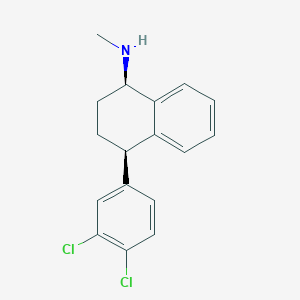

Structure

3D Structure

Properties

IUPAC Name |

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401036448 | |

| Record name | cis-(-)-Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665111 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79617-98-4 | |

| Record name | Sertraline, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(-)-Sertraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO48CMI7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Stereochemistry and Pharmacology of Sertraline Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), possesses a complex stereochemical profile that is fundamental to its pharmacological activity. With two chiral centers, sertraline can exist as four distinct stereoisomers. This technical guide provides an in-depth analysis of these isomers, detailing their synthesis, separation, and, most critically, their differential pharmacology. We will explore the profound impact of stereochemistry on sertraline's affinity and selectivity for monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—as well as its interaction with other neurological targets such as the sigma-1 receptor. By synthesizing data from foundational studies and outlining detailed experimental protocols, this guide serves as an essential resource for professionals in pharmacology and drug development, emphasizing the causal relationship between molecular configuration and therapeutic effect.

Introduction: The Critical Role of Stereochemistry in Sertraline's Therapeutic Action

The efficacy and safety of many pharmaceutical agents are intrinsically linked to their three-dimensional structure. Sertraline is a prime example of a chiral drug where only one of its four possible stereoisomers is utilized clinically.[1][2] Marketed as Zoloft®, the active pharmaceutical ingredient is exclusively the (+)-cis-(1S,4S) enantiomer.[1][3] This specificity underscores the necessity for drug development professionals to understand the distinct properties of each isomer, as the others are considered impurities that may possess different, and potentially undesirable, pharmacological or toxicological profiles.[4][5]

Sertraline's molecular structure contains two stereogenic centers, giving rise to two pairs of enantiomers: the cis isomers ((1S,4S) and (1R,4R)) and the trans isomers ((1S,4R) and (1R,4S)).[3][6] The decision to develop the (1S,4S) isomer was not arbitrary but was based on rigorous pharmacological screening that revealed its superior potency and selectivity for inhibiting serotonin reuptake, the primary mechanism for its antidepressant effect.[3][7]

This guide will dissect the stereochemical nuances of sertraline, providing a robust framework for understanding its structure-activity relationships.

The Four Stereoisomers of Sertraline

The spatial arrangement of the methylamino and dichlorophenyl groups relative to the tetrahydronaphthalene ring system defines the four stereoisomers of sertraline. The synthesis of sertraline typically produces a mixture of these isomers, necessitating sophisticated separation and resolution techniques to isolate the desired (1S,4S) enantiomer.[8][9]

dot

Figure 1: The four stereoisomers of sertraline.

Differential Pharmacology of Sertraline Isomers

The therapeutic utility of sertraline is a direct consequence of the (1S,4S) isomer's high affinity for the serotonin transporter (SERT) and its selectivity over other monoamine transporters. The other isomers exhibit markedly different pharmacological profiles.

Monoamine Transporter Affinity

The primary mechanism of action for SSRIs is the blockade of SERT, which increases the concentration of serotonin in the synaptic cleft.[10] While the (1S,4S) isomer is a potent SERT inhibitor, it also possesses a unique, albeit lower, affinity for the dopamine transporter (DAT), a characteristic that distinguishes it from many other SSRIs.[11][12]

Studies have elucidated the distinct binding affinities of each isomer:

-

(+)-cis-(1S,4S)-Sertraline (Eutomer): This is the clinically effective isomer, demonstrating high potency for SERT inhibition.[1][7] It also has the highest affinity for DAT among all SSRIs, though its affinity for SERT remains significantly greater (approximately 86-fold).[11] Its effect on the norepinephrine transporter (NET) is minimal.[11][12]

-

(-)-cis-(1R,4R)-Sertraline (Distomer): This enantiomer also inhibits serotonin reuptake, but is substantially less potent than its (1S,4S) counterpart.[13]

-

trans-(1R,4S)-Sertraline: This isomer is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake.[2][3] Its lack of selectivity for SERT is a primary reason it was not selected for clinical development.[3]

-

trans-(1S,4R)-Sertraline: In contrast, this isomer is more selective for norepinephrine inhibition.[2][3]

The superior selectivity of the (+)-cis-(1S,4S) isomer for SERT over DAT and NET is the key pharmacological rationale for its therapeutic use.[3]

| Isomer | Target Affinity (Ki, nM) | Selectivity Profile |

| cis-(1S,4S) | SERT: 0.29, DAT: 25, NET: 420[11] | Highly selective for SERT over DAT and NET |

| cis-(1R,4R) | Less potent SERT inhibitor[13] | Primarily serotonergic |

| trans-(1R,4S) | Potent inhibitor of SERT, DAT, and NET[2][3] | Non-selective monoamine reuptake inhibitor |

| trans-(1S,4R) | More selective for NET inhibition[2][3] | Primarily noradrenergic |

Table 1: Comparative Monoamine Transporter Affinities of Sertraline Isomers.

Sigma-1 Receptor Activity

Beyond monoamine transporters, sertraline and its isomers interact with other neural targets, notably the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[14] This interaction may contribute to sertraline's broader pharmacological effects. Several SSRIs exhibit affinity for sigma-1 receptors, with the rank order being fluvoxamine > sertraline > fluoxetine > escitalopram.[15]

Recent studies suggest that sertraline acts as an inverse agonist at the sigma-1 receptor, a mechanism that may contribute to its effects on hippocampal plasticity and learning.[16] The behavioral effects of sertraline in some preclinical models, such as the conditioned fear stress test, appear to be dependent on its action at sigma-1 receptors.[17] The precise stereoselectivity of this interaction is an active area of research, but it represents a significant secondary mechanism that may differentiate sertraline from other SSRIs.

dot

Figure 2: Pharmacological target profile of (1S,4S)-Sertraline vs. other isomers.

Experimental Methodologies

The analysis and separation of sertraline stereoisomers are critical for both quality control in manufacturing and for research purposes. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique employed.

Protocol: Chiral HPLC Separation of Sertraline Stereoisomers

This protocol provides a validated method for the baseline resolution of all four sertraline stereoisomers, adapted from established methodologies.[18] The choice of a polysaccharide-based chiral stationary phase (CSP) is crucial, as these phases create a chiral environment that allows for differential interaction with each stereoisomer.

Objective: To separate and quantify the four stereoisomers of sertraline in a single chromatographic run.

Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV detector.

-

-

Chromatographic Conditions:

-

Column: Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 3 µm silica gel), 250 mm x 4.6 mm.[18]

-

Causality: This CSP is effective due to a combination of steric hindrance, hydrogen bonding, and π-π interactions, which create transient diastereomeric complexes with the sertraline isomers, leading to differential retention times.

-

-

Mobile Phase: Acetonitrile : Water : Diethylamine (DEA) (75:25:0.1, v/v/v).[18]

-

Causality: Acetonitrile acts as the primary organic modifier. Water is used for the reversed-phase conditions. DEA is a basic additive that improves peak shape and resolution for amine-containing compounds like sertraline by minimizing tailing caused by interactions with residual silanol groups on the silica support.

-

-

Flow Rate: 1.0 mL/min.[18]

-

Column Temperature: 30°C.[18]

-

Causality: Temperature control is critical for reproducible retention times and selectivity. 30°C provides a balance between efficiency and analysis time.

-

-

Detection Wavelength: 215 nm.[18]

-

Causality: This wavelength provides high sensitivity for the detection of the tetrahydronaphthalene chromophore in the sertraline molecule.

-

-

Injection Volume: 10 µL.[18]

-

-

Sample Preparation:

-

Prepare a stock solution of the sertraline isomer mixture (or the bulk drug substance) in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

-

-

Data Analysis:

-

Identify peaks based on the retention times of reference standards for each isomer.

-

Calculate the percentage of each isomer using the area normalization method. The enantiomeric excess (ee) of the (1S,4S) isomer can be determined to assess the purity of the drug substance.

-

dot

Figure 3: Workflow for the chiral HPLC analysis of sertraline isomers.

Conclusion and Future Directions

The stereochemistry of sertraline is not merely a structural footnote but the very foundation of its therapeutic profile. The clinical success of sertraline is entirely dependent on the selective pharmacology of the (1S,4S) enantiomer, which provides potent and selective serotonin reuptake inhibition.[3][7] The other isomers, with their non-selective or different monoamine transporter activities, are appropriately treated as process-related impurities.[1]

For drug development professionals, this case study reinforces several core principles:

-

Stereoselectivity is Paramount: The biological activity of chiral drugs often resides in a single enantiomer. The other enantiomer (distomer) may be inactive, less active, or contribute to adverse effects.

-

Comprehensive Pharmacological Profiling is Essential: Understanding the activity of all isomers at the primary target and relevant off-targets (like DAT and sigma-1 receptors for sertraline) is crucial for predicting clinical efficacy and potential side effects.

-

Robust Analytical Methods are a Prerequisite: The ability to separate and quantify stereoisomers with high fidelity is fundamental to ensuring the quality, safety, and consistency of the final drug product.[18][19]

Future research should continue to explore the nuanced role of sertraline's interaction with the sigma-1 receptor. Elucidating the stereospecificity of this interaction could open new avenues for understanding its full range of clinical effects and may inform the design of future therapeutics with tailored polypharmacology.

References

-

Jadhav, A. S., et al. (2009). Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 710-715. [Link]

-

Saleem, R., & Gul, H. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. RSC Advances, 10(52), 31235-31256. [Link]

-

Iu, I., & Dima, L. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4478. [Link]

-

Annunziata, F., et al. (2021). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

-

Dighe, V., et al. (2014). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology, 7(11), 1235-1241. [Link]

-

Reddy, P. B., et al. (2012). A validated chiral LC method for the enantiomeric separation of sertraline hydrochloride in bulk drug samples and formulations. Trade Science Inc.[Link]

-

Iu, I., & Dima, L. (2020). Chirality of Modern Antidepressants: An Overview. Chirality in Drug Design and Development. [Link]

- Quéré, L., & Gaset, A. (2002). U.S. Patent No. 6,455,736. Washington, DC: U.S.

- Szele, I., et al. (2003). U.S. Patent No. 6,506,940. Washington, DC: U.S.

-

Stahl, S. M. (2003). Stereochemistry in Drug Action. Psychiatrist.com. [Link]

-

Poremba, K. L., & Toste, F. D. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Organic & Biomolecular Chemistry, 22(8), 1469-1493. [Link]

-

Dighe, V., et al. (n.d.). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. ResearchGate. [Link]

-

Lucangioli, S., et al. (2004). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 519-525. [Link]

-

Wikipedia. (n.d.). Sertraline. Retrieved from [Link]

-

Li, Y., et al. (2020). Stereoselective separation of isomeric sertraline with analytical countercurrent chromatography. Journal of Chromatography A, 1619, 460943. [Link]

-

Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor. Retrieved from [Link]

-

Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr.Oracle Website. [Link]

-

Bousman, C. A., et al. (2018). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 28(1), 1-10. [Link]

-

Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. The Journal of Pharmacology and Experimental Therapeutics, 226(3), 686-700. [Link]

-

PharmGKB. (n.d.). Sertraline Pathway, Pharmacokinetics. Retrieved from [Link]

-

Pokryszko-Dragan, A., & Ziobro, M. (2021). Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. Pharmacological Reports, 73(6), 1599-1618. [Link]

-

Hashimoto, K. (2013). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Expert Review of Clinical Pharmacology, 6(1), 55-64. [Link]

-

Taylor, C. P., et al. (2024). Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. [Link]

-

Berrocoso, E., et al. (2013). Pharmacological interaction with the sigma1 (σ1)-receptor in the acute behavioral effects of antidepressants. Psychopharmacology, 225(3), 599-611. [Link]

-

ResearchGate. (n.d.). Sertraline stereoisomers: (I) cis-(1S,4S), (II) cis-(1R,4R), (III) trans-(1R,4S), (IV) trans-(1S,4R). Retrieved from [Link]

-

Wang, Y., et al. (2019). Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector. Journal of Separation Science, 42(16), 2734-2742. [Link]

-

Koe, B. K., et al. (1983). Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. SciSpace. [Link]

-

ResearchGate. (n.d.). Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. Retrieved from [Link]

Sources

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6455736B1 - Process for preparation of pharmaceutically desired sertraline and sertraline analogs - Google Patents [patents.google.com]

- 9. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 10. Sertraline - Wikipedia [en.wikipedia.org]

- 11. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Pharmacological interaction with the sigma1 (σ1)-receptor in the acute behavioral effects of antidepressants. | Semantic Scholar [semanticscholar.org]

- 18. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Counterpart: A Technical Guide to the Biological Activity of the (1R,4R)-Sertraline Enantiomer

Introduction: Beyond the Therapeutic Stereoisomer

Sertraline, a cornerstone in the pharmacological management of major depressive disorder and other psychiatric conditions, is administered as the single, clinically effective (+)-cis-(1S,4S) enantiomer.[1][2][3][4] This stereochemical specificity underscores a fundamental principle in pharmacology: chirality can dramatically influence a drug's biological activity. While the therapeutic focus remains squarely on the (1S,4S) form, a comprehensive understanding of sertraline's pharmacological profile necessitates an in-depth examination of its other, often overlooked, stereoisomers. This technical guide delves into the biological activity of the (-)-cis-(1R,4R)-sertraline enantiomer, a key chiral impurity in the synthesis of the active pharmaceutical ingredient.[2][5] By exploring its synthesis, stereoselectivity, and interactions with key neurological targets, we aim to provide researchers, scientists, and drug development professionals with a detailed perspective on this less-studied counterpart.

Sertraline possesses two chiral centers, giving rise to four stereoisomers: the cis enantiomers ((1S,4S) and (1R,4R)) and the trans enantiomers ((1S,4R) and (1R,4S)).[1][6][7] The differential pharmacology of these isomers offers valuable insights into the structure-activity relationships that govern sertraline's mechanism of action. This guide will specifically illuminate the biological profile of the (1R,4R) enantiomer, providing a comparative analysis with its clinically utilized antipode and other stereoisomers.

Stereoselective Synthesis and Separation: Isolating the Enantiomers

The commercial production of sertraline necessitates a robust strategy for isolating the desired (1S,4S) enantiomer from the other stereoisomers formed during synthesis.[2] Various synthetic routes have been developed, often involving the resolution of a racemic mixture of the cis isomers.[8]

A common approach involves the stereoselective synthesis of a tetralone intermediate, which is then converted to a mixture of cis and trans isomers. The desired cis racemate is then resolved, often through the formation of diastereomeric salts with a chiral resolving agent like D-(-)-mandelic acid.[8] The undesired (1R,4R) enantiomer is a significant component of this process and its separation is crucial for the purity of the final drug product.

The distinct physicochemical properties of the stereoisomers allow for their separation using chiral chromatography techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful tool for the analytical and preparative separation of all four sertraline stereoisomers, enabling the isolation of the (1R,4R) enantiomer for detailed biological characterization.[5][9]

Figure 1: Simplified workflow for the synthesis and separation of sertraline stereoisomers.

Comparative Pharmacological Profile at Monoamine Transporters

The primary mechanism of action of sertraline is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[4] However, the stereochemistry of the molecule significantly influences its affinity and selectivity for SERT, as well as for the dopamine transporter (DAT) and the norepinephrine transporter (NET).

While specific Ki or IC50 values for the (1R,4R)-sertraline enantiomer are not consistently reported across publicly available literature, it is established that this enantiomer also inhibits serotonin reuptake.[10] Qualitative and fragmented data suggest a difference in potency compared to the clinically used (1S,4S) enantiomer.

In contrast, more detailed information is available for the trans isomers. The (+)-trans-(1R,4S)-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake, while the (-)-trans-(1S,4R)-enantiomer is more selective for norepinephrine.[3][6] This highlights the critical role of the stereochemical configuration at both chiral centers in determining the pharmacological profile.

| Stereoisomer | Primary Target(s) | Potency & Selectivity (Qualitative) |

| (+)-cis-(1S,4S) | SERT | High potency and selectivity for SERT [3][6] |

| (-)-cis-(1R,4R) | SERT | Inhibits serotonin reuptake [10] |

| (+)-trans-(1R,4S) | SERT, DAT, NET | Potent inhibitor of all three transporters [3][6] |

| (-)-trans-(1S,4R) | NET | More selective for NET [3][6] |

| Table 1: Summary of the primary targets and qualitative potency of sertraline stereoisomers at monoamine transporters. |

The lack of comprehensive, publicly available quantitative data for the (1R,4R)-enantiomer's activity at DAT and NET prevents a complete comparative analysis. However, the established activity at SERT warrants further investigation to fully understand its potential contribution to the overall pharmacological effects when present as an impurity.

Interaction with Sigma-1 Receptors: An Enantioselective Perspective

Beyond its effects on monoamine transporters, sertraline also interacts with sigma-1 receptors.[11] These receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation can influence neuronal signaling. Several studies suggest that sertraline acts as an antagonist at sigma-1 receptors.[12][13]

Experimental Methodologies for Characterizing Biological Activity

To provide a framework for the further investigation of the (1R,4R)-sertraline enantiomer, this section outlines the core experimental protocols for assessing its activity at key molecular targets.

Radioligand Binding Assays for Monoamine Transporters

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

Principle: The assay measures the ability of a test compound (e.g., (1R,4R)-sertraline) to compete with a radiolabeled ligand for binding to the transporter.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

-

Assay Setup: In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]citalopram for hSERT, [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly separate the bound from the free radioligand by filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: General workflow for a radioligand binding assay.

Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes, which are isolated nerve terminals.

Principle: The assay quantifies the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine) into synaptosomes by a test compound.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine uptake).

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter.

-

Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C).

-

Uptake Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Sigma-1 Receptor Binding and Functional Assays

Binding Assay: Similar to the monoamine transporter binding assays, a competitive radioligand binding assay can be performed using membranes from cells expressing sigma-1 receptors and a specific radioligand, such as -pentazocine.

Functional Assays: The functional activity of compounds at sigma-1 receptors (agonist, antagonist, or inverse agonist) can be assessed through various cell-based assays, such as measuring changes in intracellular calcium levels or neurite outgrowth in response to the test compound.

Conclusion and Future Directions

The biological activity of the (1R,4R)-sertraline enantiomer, while less potent than its clinically utilized (1S,4S) counterpart, is a critical aspect of the overall pharmacological and toxicological profile of sertraline. Its established activity as a serotonin reuptake inhibitor highlights the importance of stringent chiral purification during the manufacturing process.

A significant gap remains in the publicly available, quantitative pharmacological data for the (1R,4R) enantiomer, particularly concerning its binding affinities at the dopamine and norepinephrine transporters, as well as its specific interaction with the sigma-1 receptor. Further research to generate this data would provide a more complete understanding of the structure-activity relationships of the sertraline stereoisomers and would be invaluable for drug development and regulatory purposes.

This technical guide provides a foundational understanding of the biological activity of (1R,4R)-sertraline and outlines the necessary experimental approaches for its comprehensive characterization. As the pharmaceutical industry continues to emphasize the importance of stereochemically pure drugs, a thorough understanding of all stereoisomers, including those considered impurities, is paramount for ensuring drug safety and efficacy.

References

-

Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. (n.d.). PubMed Central. [Link]

-

Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. (2020). PubMed. [Link]

-

Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. (2020). ResearchGate. [Link]

-

Structural basis for recognition of diverse antidepressants by the human serotonin transporter. (2017). PubMed Central. [Link]

-

(PDF) Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. (2021). ResearchGate. [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]

-

Comparisons of SSRI binding poses and central-binding-site... (n.d.). ResearchGate. [Link]

-

sertraline. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

PharmGKB summary: Sertraline pathway, pharmacokinetics. (n.d.). ResearchGate. [Link]

-

PharmGKB summary: sertraline pathway, pharmacokinetics. (2019). PubMed Central. [Link]

-

Chirality of antidepressive drugs: an overview of stereoselectivity. (2021). PubMed Central. [Link]

-

Chirality of Modern Antidepressants: An Overview. (2014). PubMed Central. [Link]

-

Sertraline. (n.d.). Wikipedia. [Link]

-

Dighe, V., Pawaskar, P., Adhyapak, S., Shambhu, N., & Mestry, D. (n.d.). Development of reverse phase chiral liquid chromatographic method for determination of sertraline 1R4R cis enantiomer from sertraline hydrochloride in bulk drug and tablet. Research Journal of Pharmacy and Technology. [Link]

-

Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography. (2000). PubMed. [Link]

-

Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. (2009). PubMed. [Link]

-

Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. (2024). PubMed Central. [Link]

-

Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. (2012). PubMed Central. [Link]

-

Can Sertraline Induced Constipation be Sigma 1 Receptors Mediated and Dose Depended? (2025). ResearchGate. [Link]

- Process for converting stereoisomers of sertraline into sertraline. (n.d.).

-

Sertraline stereoisomers: (I) cis-(1S,4S), (II) cis-(1R,4R), (III)... (n.d.). ResearchGate. [Link]

-

Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. (2024). bioRxiv. [Link]

-

Sertraline, 1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine, a new uptake inhibitor with selectivity for serotonin. (1983). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sertraline - Wikipedia [en.wikipedia.org]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 9. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Stereochemical Imperative in Sertraline's Therapeutic Action

An In-Depth Technical Guide to the Synthesis Pathways for Sertraline Stereoisomers

Sertraline, marketed under the brand name Zoloft®, is a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depression, as well as obsessive-compulsive, panic, and social anxiety disorders.[1][2] The molecular structure of sertraline features two stereogenic centers, giving rise to four possible stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S).[2][3]

The pharmacological activity of these isomers is starkly different. The therapeutic efficacy of sertraline is exclusively attributed to the (+)-cis-(1S,4S) enantiomer, which is a potent and selective inhibitor of serotonin reuptake.[1][2][4] The other stereoisomers are either less potent, exhibit different selectivity profiles (e.g., inhibiting norepinephrine or dopamine reuptake), or are considered impurities.[4] Consequently, the synthesis of enantiomerically pure (1S,4S)-sertraline is not merely an academic challenge but a clinical necessity. This guide provides a detailed exploration of the principal synthetic pathways developed to achieve this, from the foundational industrial processes to modern, highly stereoselective methodologies.

Pathway 1: The Foundational Approach - Racemic Synthesis and Classical Resolution

The original commercial production of sertraline, pioneered by Pfizer, relies on a robust, albeit less elegant, racemic synthesis followed by a classical diastereomeric resolution. This pathway validates the principle that a racemic mixture can be separated into its constituent enantiomers by transiently converting them into diastereomers, which possess different physical properties.

The core of this process involves three key stages: synthesis of a racemic key intermediate, non-stereoselective reductive amination, and chiral resolution.

Synthesis of Racemic 4-(3,4-Dichlorophenyl)-tetralone

The synthesis begins with the construction of the key tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This is typically achieved through multi-step classical reactions, starting from materials like 3,4-dichlorobenzophenone.[5]

Reductive Amination to form Racemic cis/trans-Sertraline

The racemic tetralone is then condensed with methylamine to form the corresponding N-methylimine (a Schiff base). This imine is subsequently reduced to yield N-methyl-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthaleneamine. This reduction is not highly stereoselective and produces a mixture of the cis and trans diastereomeric racemates.[5] Early industrial methods employed titanium tetrachloride (TiCl₄) as a catalyst for imine formation, a highly corrosive reagent that generates significant hazardous waste.[6] Later process improvements replaced TiCl₄ with molecular sieves, though this required a large excess of methylamine.[6]

The resulting mixture of cis-(±) and trans-(±) isomers must be separated. Fortunately, the cis and trans isomers exhibit different solubilities, allowing for their separation by fractional crystallization.[5] The cis-racemate [(1S,4S) and (1R,4R)] is isolated for the next critical step.

Diastereomeric Salt Resolution

The cornerstone of this pathway is the resolution of the cis-racemate using an optically active resolving agent, D-(-)-mandelic acid.[5][7] The two enantiomers of cis-sertraline react with the single enantiomer of mandelic acid to form two different diastereomeric salts:

-

(1S,4S)-sertraline-D-(-)-mandelate

-

(1R,4R)-sertraline-D-(-)-mandelate

These diastereomeric salts have different crystal lattice energies and, crucially, different solubilities in a given solvent system. The (1S,4S)-sertraline-D-mandelate salt is significantly less soluble and selectively crystallizes out of the solution.[8][9] The mechanism of this chiral discrimination relies on a synergy of weak intermolecular interactions, including hydrogen bonding and van der Waals forces, which create a more stable and less soluble crystal packing for the desired diastereomer.[8][9] After filtration, the salt is treated with a base to neutralize the mandelic acid, liberating the enantiomerically pure (1S,4S)-sertraline free base, which is then converted to its hydrochloride salt for pharmaceutical formulation.

Workflow for Racemic Synthesis and Classical Resolution

Caption: Workflow of the industrial sertraline synthesis via racemic preparation and chiral resolution.

Experimental Protocol: Resolution of cis-(±)-Sertraline

Methodology adapted from Pfizer patents and related literature.[5][10]

-

Preparation: A solution of cis-(±)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine (cis-sertraline racemate) is prepared in an appropriate solvent such as ethyl acetate.

-

Addition of Resolving Agent: D-(-)-Mandelic acid (approximately 0.67 molar equivalents relative to the racemate) is added to the solution.

-

Selective Crystallization: The mixture is heated to reflux to ensure complete dissolution and then cooled slowly to room temperature (e.g., 25°C). The (1S,4S)-sertraline • D-mandelate salt, being less soluble, precipitates from the solution.

-

Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

-

Liberation of Free Base: The isolated salt is suspended in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 15% NaOH solution). The mixture is stirred until all solids dissolve.

-

Extraction and Purification: The layers are separated, and the organic layer containing the (1S,4S)-sertraline free base is washed with water, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically pure free base.

-

Salt Formation: The purified base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrogen chloride (gas or solution) to precipitate the final active pharmaceutical ingredient, (1S,4S)-sertraline hydrochloride.

Pathway 2: Asymmetric Synthesis of the Chiral Tetralone Intermediate

To improve efficiency and avoid the inherent 50% loss of material in classical resolution (without a recycling process), significant research has focused on asymmetric syntheses. These strategies aim to create the key chiral intermediate, (4S)-4-(3,4-dichlorophenyl)-tetralone, directly, thereby controlling the stereochemistry early in the synthetic sequence.

Chemoenzymatic Dynamic Kinetic Resolution

A powerful and green approach involves the use of enzymes. In this chemoenzymatic method, a ketoreductase (KRED) enzyme is used to perform a highly selective bioreduction of the racemic tetralone.[11][12] The process operates via a dynamic kinetic resolution. The KRED selectively reduces one enantiomer of the tetralone—for instance, the (R)-tetralone—to the corresponding alcohol, leaving the desired (S)-tetralone unreacted. A racemization catalyst present in the mixture continuously converts the unreacted (R)-tetralone back into the racemic mixture, allowing, in theory, for a complete conversion to the desired (S)-enantiomer product stream.

A reported variation involves the KRED-catalyzed selective reduction of the racemic tetralone to the (S,S)-alcohol with exceptional enantioselectivity (>99% ee) and diastereomeric ratio (99:1).[11][12] This chiral alcohol is then efficiently re-oxidized (e.g., using NaOCl/AZADO) to furnish the enantiopure (S)-tetralone, which serves as a direct precursor for sertraline.[11][12]

Chemoenzymatic Synthesis of Chiral Tetralone

Caption: Chemoenzymatic route to enantiopure (S)-tetralone for sertraline synthesis.

Lithiation/Borylation–Protodeboronation Methodology

A distinct enantioselective approach builds the chiral 1,1-diaryl motif from acyclic precursors. One such synthesis begins with a commercially available chiral homoallylic alcohol.[13][14] The key steps involve:

-

Lithiation/Borylation: The alcohol is converted to a chiral carbamate, which then undergoes a directed ortho-lithiation. This is followed by reaction with an aryl pinacol boronic ester, leading to a 1,2-metallate rearrangement that creates the C4 stereocenter with an inversion of stereochemistry.[14]

-

Protodeboronation: A highly stereoselective protodeboronation (with retention of configuration) using cesium fluoride and a controlled amount of water replaces the boronic ester with a hydrogen atom, furnishing a chiral 1,1-diaryl butene intermediate.[13][14]

-

Cyclization: The double bond of this intermediate is oxidized to a carboxylic acid, which then undergoes an intramolecular Friedel-Crafts acylation to close the ring, yielding the desired (S)-tetralone in high enantiomeric excess (94% ee).[13] This chiral tetralone is then converted to (+)-sertraline via reductive amination.

Pathway 3: An Enantioselective Intramolecular Ring-Closure Strategy

A fundamentally different and highly elegant asymmetric synthesis circumvents the tetralone intermediate entirely. This route, developed at Merck, builds the sertraline core through a novel intramolecular nucleophilic addition to an imine.[7][15][16]

The synthesis starts with 3,4-dichlorocinnamic acid and establishes the C4 stereocenter via a conjugate addition of an arylmagnesium bromide to an imide derived from a chiral auxiliary (e.g., (S)-2-phenyloxazolidine).[7] After several transformations to produce an iodoimine precursor, the key step is initiated. Treatment with two equivalents of t-butyllithium (t-BuLi) facilitates a metal-halide exchange followed by an intramolecular, stereoselective anionic addition of the newly formed aryl anion onto the imine carbon.[7] This remarkable ring-closure step simultaneously forms the six-membered ring and sets the C1 stereocenter, yielding sertraline as a single diastereoisomer in 69% yield for this step.[7] The overall synthesis was accomplished in six steps with a 45% yield.[7][15]

Enantioselective Intramolecular Imine Addition

Caption: A novel enantioselective synthesis of sertraline via an intramolecular ring closure.

Quantitative Data Summary & Pathway Comparison

The choice of a synthetic pathway in drug development is a multi-faceted decision, balancing stereoselectivity, overall yield, cost of goods, process safety, and environmental impact. The following table summarizes key quantitative data for the discussed pathways.

| Synthetic Pathway | Key Transformation | Overall Yield | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Key Reference(s) |

| Racemic Synthesis & Resolution | Diastereomeric salt crystallization with D-mandelic acid | Variable | ~3:1 to 19:1 (post-reduction) | >99% (post-resolution) | [5][6][17] |

| Chemoenzymatic Synthesis | KRED-catalyzed reduction of racemic tetralone | ~16% | 99:1 (for alcohol intermediate) | >99% | [11][12] |

| Lithiation/Borylation Route | Asymmetric synthesis of chiral tetralone | 28% | 96.5:3.5 (post-reduction) | 94% (for tetralone) | [13] |

| Intramolecular Imine Addition | Anionic ring closure of an iodoimine | 45% | Single diastereoisomer | High (implied) | [7][15] |

Conclusion

The synthetic strategies for producing the stereoisomers of sertraline, particularly the therapeutically vital (1S,4S) enantiomer, have evolved significantly. The initial industrial-scale synthesis, relying on the classical resolution of a racemic mixture, remains a testament to the power of fundamental chemical principles. While effective, its inherent limitations in atom economy spurred the development of more sophisticated asymmetric syntheses.

Modern approaches, whether through the precision of biocatalysis in chemoenzymatic resolutions, the elegance of organometallic methodologies like lithiation-borylation, or the novelty of intramolecular ring-closures, demonstrate a clear trajectory toward greater efficiency and stereochemical control. These advanced pathways not only improve yields and reduce waste by avoiding the need to separate and recycle unwanted isomers but also showcase the cutting edge of synthetic organic chemistry in the service of pharmaceutical development. For researchers and drug development professionals, the story of sertraline's synthesis offers a compelling case study in the continuous pursuit of the ideal chemical process: one that is efficient, safe, environmentally benign, and delivers a life-changing medicine in its purest, most effective form.

References

- Chen, C., & Reamer, R. A. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. American Chemical Society.

- Chen, C., & Reamer, R. A. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 1(2), 293-294.

- Lévai, A., et al. (2003). Improved Industrial Synthesis of Antidepressant Sertraline. American Chemical Society.

- Roesner, S., et al. (2011). Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. Organic Letters, 13(21), 5740–5743.

- Hancu, G., et al. (2013). Chirality of Modern Antidepressants: An Overview. PMC - NIH.

- Roesner, S., et al. (2011). Synthesis of (+)-Sertraline. Thieme.

- Al-Shorbagy, A., & El-Sherbeny, M. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. MDPI.

- Islam, J., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. PMC - PubMed Central.

- Marx, L., et al. (2020).

- Chen, C. Y., & Reamer, R. A. (1999). Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine. Organic Letters, 1(2), 293-294.

- Liu, Y., et al. (2019). Chemical structures of four stereoisomers of sertraline.

- Marx, L., et al. (2020). Chemoenzymatic Synthesis of Sertraline.

- Welch, W. M., et al. (1985). Process for converting stereoisomers of sertraline into sertraline.

- He, Q., et al. (2011). Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study.

- He, Q., et al. (2011). Resolution of sertraline with (R)

- Bhandari, K., et al. (2007). Highly Stereoselective Synthesis of Sertraline.

- Reddy, M. S., et al. (2006). Process for the preparation of sertraline hydrochloride form ii.

Sources

- 1. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI [mdpi.com]

- 5. US6506940B1 - Process for converting stereoisomers of sertraline into sertraline - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]

- 11. scite.ai [scite.ai]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

(1R,4R)-SERTRALINE HCL mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (1R,4R)-Sertraline HCl

Executive Summary

Sertraline is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[1] Commercially, it is supplied as a single enantiomer, (+)-cis-(1S,4S)-sertraline HCl.[2][3] However, its synthesis yields other stereoisomers, including the cis-(1R,4R) enantiomer. This guide provides a detailed technical examination of the mechanism of action of this compound, an isomer that also demonstrates significant pharmacological activity.[4][5] The primary mechanism for this class of molecules is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin concentrations.[6][7] Sertraline is distinguished from other SSRIs by its secondary engagement of the dopamine transporter (DAT) and the sigma-1 receptor (σ1R).[1][8] Specifically, evidence suggests sertraline may act as an antagonist or inverse agonist at the sigma-1 receptor, a contrast to the agonist activity of other SSRIs like fluvoxamine.[9][10] This polypharmacology, involving primary SERT blockade and secondary DAT and σ1R modulation, underpins its unique neurochemical profile and therapeutic effects. This document details these molecular interactions, the downstream neuroadaptive changes, and the established experimental protocols for characterizing its activity.

Introduction to Sertraline and Stereoisomerism

Overview of Sertraline as a Selective Serotonin Reuptake Inhibitor (SSRI)

Sertraline is a cornerstone therapy for a range of psychiatric conditions, including major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and social anxiety disorder.[11] Like other SSRIs, its fundamental therapeutic action is attributed to the potentiation of serotonergic activity in the central nervous system.[12] This is achieved by blocking the presynaptic serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.[13] This inhibition leads to an acute increase in the synaptic concentration and dwell time of serotonin, enhancing its ability to stimulate postsynaptic receptors.[7] Over time, this sustained serotonergic enhancement is thought to induce neuroadaptive changes, such as the downregulation of presynaptic 5-HT1A autoreceptors and an increase in brain-derived neurotrophic factor (BDNF), which contribute to its clinical efficacy.[1]

The Importance of Chirality: The Four Stereoisomers of Sertraline

Sertraline's chemical structure contains two stereocenters, which gives rise to four distinct stereoisomers: the cis-(1S,4S) and cis-(1R,4R) enantiomers, and the trans-(1S,4R) and trans-(1R,4S) enantiomers.[2][5][14] Stereochemistry is critical in pharmacology, as different isomers of a chiral drug can exhibit markedly different potencies, selectivities, and metabolic profiles.

The clinically approved and marketed form of sertraline is exclusively the (+)-cis-(1S,4S) enantiomer, chosen for its superior selectivity for serotonin uptake inhibition.[3][14] However, other isomers are not devoid of activity. The subject of this guide, the cis-(1R,4R) enantiomer, is also a known inhibitor of serotonin reuptake.[5] The trans isomers exhibit a different pharmacological profile; for instance, the (+)-1R,4S-enantiomer is a potent inhibitor of serotonin, dopamine, and norepinephrine reuptake, while the (-)-1S,4R-enantiomer is more selective for norepinephrine inhibition.[14] Understanding the specific actions of the (1R,4R) isomer is crucial for a comprehensive view of sertraline's pharmacology and for quality control in its synthesis.

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The Role of SERT in Serotonergic Neurotransmission

The serotonin transporter, encoded by the SLC6A4 gene, is a sodium-dependent symporter that plays a critical role in terminating serotonergic signaling.[4][5] Located on the presynaptic membrane of serotonergic neurons, SERT actively transports serotonin from the synaptic cleft back into the presynaptic terminal for repackaging or degradation.[15] This reuptake process is the primary mechanism for clearing serotonin from the synapse, thereby controlling the magnitude and duration of the signal at postsynaptic 5-HT receptors.

Molecular Interaction of (1R,4R)-Sertraline with SERT

(1R,4R)-Sertraline, like its (1S,4S) counterpart, functions as a high-affinity, non-competitive inhibitor of SERT.[1][16] It binds directly to the transporter protein, likely at a central binding site that overlaps with the substrate-binding pocket, allosterically preventing the conformational changes necessary for serotonin translocation.[16] This blockade is highly potent and selective for SERT over the transporters for other monoamines like norepinephrine (NET) and dopamine (DAT), although, as discussed later, its affinity for DAT is notable among SSRIs.[8][17]

Consequences of SERT Inhibition

The immediate consequence of SERT blockade by (1R,4R)-Sertraline is an elevation of serotonin levels in the synaptic cleft. This enhances serotonergic neurotransmission throughout the brain. While this acute effect occurs rapidly, the therapeutic benefits for conditions like depression typically manifest after several weeks of continuous treatment. This delay is attributed to a cascade of downstream neuroadaptive changes initiated by the sustained increase in synaptic serotonin.[6]

Secondary Pharmacological Targets and Polypharmacology

Beyond its primary action at SERT, sertraline's interaction with other molecular targets contributes to its overall pharmacological profile. This "polypharmacology" distinguishes it from other SSRIs.

Dopamine Transporter (DAT) Inhibition

Sertraline is unique among SSRIs for possessing a moderate affinity for the dopamine transporter (DAT).[8] While its affinity for SERT is significantly higher (by approximately two orders of magnitude), its binding to DAT is sufficient to be clinically relevant, with studies showing about 20% occupancy of DAT at higher therapeutic doses.[1][18] This mild dopaminergic activity may contribute to sertraline's efficacy in certain patient populations and could potentially counteract the vigilance impairment sometimes associated with more selective SSRIs by offsetting serotonergically-mediated reductions in dopamine activity.[1][19]

Sigma-1 Receptor (σ1R) Antagonism

Sertraline also demonstrates a high affinity for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[9][20] Intriguingly, while other SSRIs like fluvoxamine behave as σ1R agonists, multiple studies suggest that sertraline acts as a σ1R antagonist or inverse agonist.[9][10][21] This antagonistic action at σ1R has been shown to prevent the potentiation of nerve growth factor-induced neurite outgrowth and may be involved in modulating hippocampal long-term potentiation (LTP), N-methyl-D-aspartate receptor (NMDAR) function, and neurosteroid activity.[10][21][22] This interaction represents a significant, non-canonical mechanism that may contribute to both the therapeutic and adverse effects of the drug.

Comparative Pharmacodynamics and Binding Profile

The precise binding affinities of the (1R,4R)-sertraline isomer are not as extensively characterized in publicly available literature as the clinically used (1S,4S) form. The following table summarizes the known binding affinities for sertraline, with the specific isomer noted where data is available. It is established that both cis-enantiomers inhibit serotonin reuptake.[5]

| Target | Ligand/Drug | Binding Affinity (Ki, nM) | Reference |

| Serotonin Transporter (SERT) | Sertraline | 0.29 | [18] |

| Dopamine Transporter (DAT) | Sertraline | ~20 - 50 | [8][23] |

| Norepinephrine Transporter (NET) | Sertraline | Very Weak Affinity | [8][11] |

| Sigma-1 Receptor (σ1R) | Sertraline | 25 - 50 | [9][20] |

Methodologies for Elucidating Mechanism of Action

Characterizing the interaction of (1R,4R)-Sertraline with its molecular targets requires robust and validated in vitro assays. The following protocols are foundational for determining binding affinity and functional inhibition.

Radioligand Competition Binding Assay for SERT Affinity

-

6.1.1 Principle and Causality: This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[24][25] The principle is based on the competition between the unlabeled test compound ((1R,4R)-Sertraline) and a fixed concentration of a radiolabeled ligand (e.g., [³H]Citalopram) for a finite number of receptors (SERT) in a biological preparation (e.g., cell membranes or brain homogenates). By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50), one can calculate its affinity for the receptor. This experiment is critical to quantify the direct interaction between the drug and its primary target.

-

6.1.2 Detailed Experimental Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., striatum or cortex) or cells expressing recombinant human SERT in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed ultracentrifugation, wash, and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable SERT radioligand (e.g., 0.1-1.0 nM [³H]Citalopram), and a range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Nonspecific Binding Determination: To a parallel set of wells, add a high concentration of a known SERT blocker (e.g., 10 µM fluoxetine or unlabeled citalopram) to saturate all specific binding sites, thereby defining nonspecific binding.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B, pre-soaked in polyethyleneimine to reduce nonspecific binding) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quantification: Wash the filters rapidly with ice-cold assay buffer. Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of (1R,4R)-Sertraline. Fit the data to a one-site competition model using nonlinear regression to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[25]

-

-

6.1.3 Graphviz Workflow Diagram:

Caption: Workflow for a Radioligand Competition Binding Assay.

Synaptosomal [³H]Serotonin Reuptake Inhibition Assay

-

6.2.1 Principle and Causality: This is a functional assay that directly measures the inhibition of the transporter's activity.[26] It uses synaptosomes, which are resealed nerve terminals isolated from brain tissue that retain functional transporters. The assay quantifies the uptake of a radiolabeled substrate ([³H]Serotonin) into the synaptosomes. A potent inhibitor like (1R,4R)-Sertraline will block this uptake in a concentration-dependent manner. This method provides a functional confirmation of the binding data, demonstrating that target engagement translates to a functional blockade of neurotransmitter transport.

-

6.2.2 Detailed Experimental Protocol:

-

Synaptosome Preparation: Homogenize fresh rodent brain tissue (e.g., cortex or hippocampus) in a sucrose buffer. Centrifuge the homogenate at low speed to remove larger debris. Pellet the synaptosomes from the supernatant by centrifugation at a higher speed (e.g., 15,000 x g). Resuspend the pellet in a Krebs-Ringer-HEPES (KRH) buffer.

-

Assay Setup: Pre-incubate aliquots of the synaptosomal preparation for 5-10 minutes at 37°C in the presence of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.

-

Initiate Uptake: Initiate the transport reaction by adding a fixed, low concentration of [³H]Serotonin (e.g., 10-20 nM).

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear phase of uptake.

-

Nonspecific Uptake Determination: A parallel set of tubes containing a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) is used to define nonspecific uptake and background.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters immediately with ice-cold buffer to remove external radioactivity.

-

Quantification: Measure the radioactivity trapped inside the synaptosomes (on the filters) using a liquid scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting nonspecific uptake from total uptake. Plot the percent inhibition of specific uptake versus the log concentration of (1R,4R)-Sertraline. Use nonlinear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Downstream Signaling and Neuroadaptive Changes

The therapeutic effects of (1R,4R)-Sertraline are not solely due to the acute blockade of SERT but also involve complex, time-dependent adaptations within the central nervous system.

Acute vs. Chronic Effects

Acutely, SERT inhibition increases serotonin levels not only in terminal field synapses but also in the vicinity of the neuron's cell body in the raphe nuclei. This leads to the activation of somatodendritic 5-HT1A autoreceptors, which initially causes a feedback inhibition, reducing the firing rate of serotonergic neurons and serotonin release. With chronic administration (over weeks), these 5-HT1A autoreceptors become desensitized or down-regulated.[1] This desensitization lifts the "brake" on neuronal firing, leading to a restored firing rate in the presence of continued SERT blockade. The combination of a normal firing rate and inhibited reuptake results in a profound and sustained enhancement of serotonergic neurotransmission in key brain regions, an effect believed to be central to its antidepressant and anxiolytic properties.

Signaling Pathway Diagram

Caption: Sertraline's mechanism leading to neuroadaptation.

Conclusion

The this compound isomer, while not the clinically marketed form, is a pharmacologically active molecule whose mechanism of action is centered on the high-affinity inhibition of the serotonin transporter. This primary action is complemented by a unique secondary pharmacology, including the inhibition of the dopamine transporter and antagonistic activity at the sigma-1 receptor. This multifaceted engagement of targets likely contributes to a distinct neurochemical profile. The long-term therapeutic effects are predicated on downstream neuroadaptive changes, including the desensitization of 5-HT1A autoreceptors and the promotion of neuroplasticity. A thorough understanding of the stereospecific pharmacology of all sertraline isomers is essential for drug development professionals and researchers investigating the nuances of antidepressant action.

References

-

Sertraline - Wikipedia. (n.d.). Wikipedia. [Link]

-

Murdoch, D., & McTavish, D. (1992). Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. Drugs, 44(4), 604-624. [Link]

-

Is Sertraline a dopamine reuptake inhibitor? (2020). Quora. [Link]

-

Sertraline Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

-

Ortega, I., et al. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Molecules, 27(19), 6576. [Link]

-

Sertraline: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]

-

Koe, B. K. (1990). Pharmacology of sertraline: a review. Journal of Clinical Psychiatry, 51(Suppl B), 13-17. [Link]

-

Tatsumi, M., et al. (1999). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 127(2), 490-494. [Link]

-

Affinity of antidepressants for sigma-1 receptor chaperone. (n.d.). ResearchGate. [Link]

-

Meyer, J. H., et al. (2004). Serotonin Transporter Occupancy of Five Selective Serotonin Reuptake Inhibitors at Different Doses: An [11C]DASB Positron Emission Tomography Study. American Journal of Psychiatry, 161(5), 826-835. [Link]

-

Singh, S. K., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Nature Neuroscience, 16(6), 652-657. [Link]

-

What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? (2025). Dr.Oracle. [Link]

-

Hashimoto, K. (2013). Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Central Nervous System Agents in Medicinal Chemistry, 13(1), 18-32. [Link]

-

Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. [Link]

-

Whirl-Carrillo, M., et al. (2020). PharmGKB summary: sertraline pathway, pharmacokinetics. Pharmacogenetics and Genomics, 30(2), 29-37. [Link]

-

Martin, B. S., et al. (2024). Sertraline modulates hippocampal plasticity and learning via sigma 1 receptors, cellular stress and neurosteroids. bioRxiv. [Link]

-

Schmitt, J. A., et al. (2002). Additional dopamine reuptake inhibition attenuates vigilance impairment induced by serotonin reuptake inhibition in man. Journal of Psychopharmacology, 16(3), 207-214. [Link]

-

Martin, B. S., et al. (2024). Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids. Neuropsychopharmacology. [Link]

-

van der Zande, J. J., et al. (2019). Quantification of Striatal Dopamine Transporters with 123 I-FP-CIT SPECT Is Influenced by the Selective Serotonin Reuptake Inhibitor Paroxetine: A Double-Blind, Placebo-Controlled, Crossover Study in Healthy Control Subjects. Journal of Nuclear Medicine, 60(11), 1603-1608. [Link]

-

Su, T. P., et al. (2016). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry, 7, 18. [Link]

-

Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 71-76. [Link]

-

Juza, R., et al. (2014). Chirality of Modern Antidepressants: An Overview. Revista de Chimie, 65(1), 36-40. [Link]

-

Andersen, J., et al. (2010). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 107(33), 14869-14874. [Link]

-

Sauer, W. H., et al. (2003). Effect of Antidepressants and Their Relative Affinity for the Serotonin Transporter on the Risk of Myocardial Infarction. Circulation, 108(1), 32-36. [Link]

-

Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1633-1644. [Link]

-

Analysis of SERT expression/binding sites by radioligand saturation... (n.d.). ResearchGate. [Link]

-

Reagan-Shaw, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 71-76. [Link]

-

Ye, R., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(2), 342-349. [Link]

-

Selective inhibition of the serotonin transporter in the treatment of depression: Sertraline, fluoxetine and citalopram. (2021). ResearchGate. [Link]

-

van der Velden, W. J. C., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(16), 11019-11027. [Link]

-

What is the mechanism of Sertraline Hydrochloride? (2024). Patsnap Synapse. [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

-

SERTRALINE HYDROCHLORIDE CAPSULES - Label. (2021). U.S. Food and Drug Administration. [Link]

-

Hulme, E. C. (2011). Radioligand binding assays and their analysis. Methods in Molecular Biology, 746, 35-58. [Link]

-

Overview of Monoamine Transporters. (2016). Current Topics in Behavioral Neurosciences, 30, 95-121. [Link]

-

Essential Contributions of Serotonin Transporter Inhibition to the Acute and Chronic Actions of Fluoxetine and Citalopram in the SERT Met172 Mouse. (2012). Neuropsychopharmacology, 37(12), 2700-2710. [Link]

-

SERT Transporter Assay. (n.d.). BioIVT. [Link]

-

SERTRALINE Product Monograph. (n.d.). Pfizer Canada. [Link]

-

PharmGKB summary: Sertraline pathway, pharmacokinetics. (2020). ResearchGate. [Link]

-

Sohel, A. J., & Shutter, M. C. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2018). ACS Chemical Neuroscience, 9(5), 1131-1144. [Link]

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. drugs.com [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. bioivt.com [bioivt.com]

- 16. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psychiatryonline.org [psychiatryonline.org]

- 19. Additional dopamine reuptake inhibition attenuates vigilance impairment induced by serotonin reuptake inhibition in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 23. Quantification of Striatal Dopamine Transporters with 123I-FP-CIT SPECT Is Influenced by the Selective Serotonin Reuptake Inhibitor Paroxetine: A Double-Blind, Placebo-Controlled, Crossover Study in Healthy Control Subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of (1R,4R)-Sertraline HCl

This guide provides an in-depth exploration of the spectroscopic techniques utilized for the characterization of (1R,4R)-Sertraline hydrochloride. As a critical diastereomer of the widely prescribed antidepressant Sertraline, which is the (1S,4S) enantiomer, the precise identification and differentiation of the (1R,4R) isomer are paramount in drug development and quality control to ensure stereochemical purity and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of key spectroscopic methods.

Introduction: The Stereochemical Nuances of Sertraline